An In-depth Technical Guide to the Physicochemical Properties of Carpetimycin D
An In-depth Technical Guide to the Physicochemical Properties of Carpetimycin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carpetimycin D is a naturally occurring carbapenem antibiotic, a class of β-lactam antibiotics with a broad spectrum of antibacterial activity. Isolated from Streptomyces sp. KC-6643, it belongs to the thienamycin family of compounds. This technical guide provides a comprehensive overview of the core physicochemical properties of Carpetimycin D, presenting key data in a structured format and outlining the experimental methodologies used for their determination. This information is crucial for researchers and professionals involved in the discovery, development, and formulation of new antibacterial agents.
Core Physicochemical Data
The fundamental physicochemical characteristics of Carpetimycin D are summarized in the table below. These data points are essential for understanding the molecule's identity, size, and basic physical nature.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₀N₂O₉S₂ | [1] |
| Molecular Weight | 424.45 g/mol | [1] |
| CAS Number | 87139-37-5 | [1] |
| Appearance | Amorphous white powder | |
| Optical Rotation | [α]D²⁴ -148° (c=0.5, H₂O) |
Spectroscopic and Structural Data
Spectroscopic analysis provides a fingerprint of a molecule's structure and is indispensable for its identification and characterization. The following tables detail the key spectroscopic data for Carpetimycin D.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated systems.
| Solvent | λmax (nm) | Reference |
| Water | 268, 305 |
Infrared (IR) Spectroscopy
IR spectroscopy reveals the functional groups present in a molecule by measuring the vibrations of its bonds.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 1760 | β-lactam C=O | |
| 1705 | Carboxyl C=O | |
| 1640 | Amide C=O |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The following are the reported chemical shifts (δ) in D₂O.
¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment | Reference |
| 1.30 | s | - | C(CH₃)₂ | |
| 1.98 | s | - | N-COCH₃ | |
| 3.1-3.6 | m | - | CH₂CH₂ | |
| 3.48 | dd | 6.0, 2.5 | H-6 | |
| 4.22 | t | 9.0 | H-5 | |
| 4.28 | dd | 9.0, 2.5 | H-8 |
¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment | Reference |
| 23.3 | N-COC H₃ | |
| 24.8, 25.0 | C(C H₃)₂ | |
| 28.5 | N-CH₂C H₂-S | |
| 52.8 | N-C H₂CH₂-S | |
| 59.8 | C-6 | |
| 65.8 | C-5 | |
| 77.5 | C-8 | |
| 84.8 | C (CH₃)₂ | |
| 124.9 | C-3 | |
| 145.2 | C-2 | |
| 166.8 | C-4 | |
| 175.2 | N-C OCH₃ | |
| 177.0 | C-7 |
Solubility Profile
The solubility of an active pharmaceutical ingredient is a critical parameter influencing its bioavailability and formulation development.
| Solvent | Solubility | Reference |
| Water | Soluble | |
| Methanol | Soluble | |
| Ethanol | Sparingly soluble | |
| Acetone | Insoluble | |
| Ethyl acetate | Insoluble | |
| Chloroform | Insoluble |
Experimental Protocols
The determination of the aforementioned physicochemical properties relies on standardized experimental procedures. Below are detailed methodologies for key experiments.
Workflow for Physicochemical Characterization of Carpetimycin D
Caption: General workflow for the isolation and physicochemical characterization of Carpetimycin D.
1. Determination of Optical Rotation
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Apparatus: A standard polarimeter.
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Procedure:
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A solution of Carpetimycin D was prepared in water at a concentration of 0.5 mg/mL.
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The polarimeter cell was filled with the solution.
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The optical rotation was measured at 24 °C using the sodium D line (589 nm).
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The specific rotation ([α]D) was calculated using the formula: [α]D = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
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2. UV-Vis Spectroscopy
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Apparatus: A double-beam UV-Vis spectrophotometer.
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Procedure:
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A dilute solution of Carpetimycin D was prepared in water.
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The spectrophotometer was blanked using water as the reference.
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The absorbance spectrum was recorded over a wavelength range of 200-400 nm.
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The wavelengths of maximum absorbance (λmax) were identified.
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3. Infrared Spectroscopy
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Apparatus: A Fourier-transform infrared (FTIR) spectrophotometer.
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Procedure:
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A small amount of the amorphous white powder of Carpetimycin D was mixed with potassium bromide (KBr).
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The mixture was pressed into a thin, transparent pellet.
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The IR spectrum was recorded, typically over a range of 4000-400 cm⁻¹.
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The characteristic absorption bands corresponding to the functional groups were identified.
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4. NMR Spectroscopy
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Apparatus: A high-field nuclear magnetic resonance spectrometer.
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Procedure:
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A sample of Carpetimycin D was dissolved in deuterium oxide (D₂O).
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¹H and ¹³C NMR spectra were acquired.
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Chemical shifts were referenced to an internal standard.
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The signals were assigned to the respective protons and carbons in the molecule.
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5. Solubility Testing
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Procedure:
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A qualitative assessment of solubility was performed by adding a small amount of Carpetimycin D to various solvents (water, methanol, ethanol, acetone, ethyl acetate, chloroform) at room temperature.
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The mixture was agitated, and the solubility was visually determined as soluble, sparingly soluble, or insoluble.
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Logical Relationship of Spectroscopic Data to Structure
The interpretation of spectroscopic data is interconnected and leads to the elucidation of the molecular structure. The following diagram illustrates this logical relationship.
Caption: Logical flow from spectroscopic data to the structural elucidation of Carpetimycin D.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of Carpetimycin D, a carbapenem antibiotic of significant interest. The tabulated data offers a quick reference for researchers, while the outlined experimental protocols provide insight into the methodologies for obtaining these critical parameters. The logical relationships illustrated by the diagrams emphasize the interconnectedness of the data in defining the molecular characteristics of this compound. This comprehensive information serves as a valuable resource for ongoing and future research and development efforts in the field of antibacterial drug discovery.
